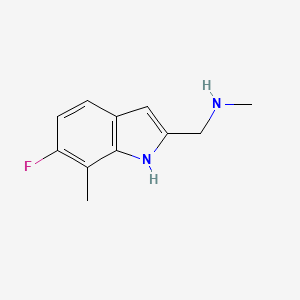

1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine

描述

Chemical Nomenclature and Classification

The compound 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine possesses several systematic names and identifiers that reflect its complex molecular structure. According to International Union of Pure and Applied Chemistry nomenclature, the compound is designated as this compound. Alternative nomenclature includes the Chemical Abstracts Service Index Name: 1H-Indole-2-methanamine, 6-fluoro-N,7-dimethyl-. The compound is catalogued under Chemical Abstracts Service Registry Number 883531-68-8, which serves as its unique identifier in chemical databases.

The molecular formula C11H13FN2 indicates the presence of eleven carbon atoms, thirteen hydrogen atoms, one fluorine atom, and two nitrogen atoms, resulting in a molecular weight of 192.23 grams per mole. The InChI (International Chemical Identifier) representation provides a standardized method for describing the molecular structure: InChI=1S/C11H13FN2/c1-7-10(12)4-3-8-5-9(6-13-2)14-11(7)8/h3-5,13-14H,6H2,1-2H3. The corresponding InChIKey, POUZSTOUMUHQFE-UHFFFAOYSA-N, serves as a compressed version of the full InChI string.

From a structural classification perspective, this compound belongs to the indole derivative family, specifically categorized as a substituted tryptamine. The Simplified Molecular Input Line Entry System representation, CC1=C(C=CC2=C1NC(=C2)CNC)F, describes the connectivity of atoms within the molecule. The compound exhibits characteristic features of both fluoroarenes due to the carbon-fluorine bond and secondary amines due to the N-methylmethanamine functionality.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C11H13FN2 |

| Molecular Weight | 192.23 g/mol |

| Chemical Abstracts Service Number | 883531-68-8 |

| InChIKey | POUZSTOUMUHQFE-UHFFFAOYSA-N |

| Physical Form | Solid |

Historical Context of Development

The development of fluorinated tryptamine derivatives, including this compound, emerged from systematic investigations into structure-activity relationships within the tryptamine chemical family. Historical research into alpha-methylated tryptamine derivatives established foundational understanding of how structural modifications influence biological activity. Studies from the 1990s demonstrated that alpha-methylated tryptamine derivatives, such as 5-fluoro-alpha-methyltryptamine and 6-fluoro-alpha-methyltryptamine, exhibited distinct pharmacological profiles compared to their non-methylated counterparts.

Research published in 1995 revealed that fluorinated alpha-methylated tryptamines induced specific behavioral responses in experimental models, with the positioning of fluorine substitution significantly affecting the observed effects. The investigation showed that both 5-fluoro-alpha-methyltryptamine and 6-fluoro-alpha-methyltryptamine rapidly induced head-twitch responses in mice, while their non-methylated analogs failed to produce similar effects. These findings highlighted the critical importance of alpha-methylation in conferring biological activity to fluorinated tryptamine derivatives.

The compound this compound represents an evolution in the design of fluorinated indole derivatives, incorporating lessons learned from earlier tryptamine research. The strategic placement of fluorine at the 6-position and methyl groups at both the 7-position of the indole ring and the terminal amine reflects sophisticated medicinal chemistry approaches aimed at modulating molecular properties. The development of this compound occurred within the broader context of research into fluorinated tryptophan derivatives and related indole compounds that emerged in the early 2000s.

Contemporary research has continued to explore fluorinated indole derivatives for various applications, including the development of positron emission tomography tracers. Work published in 2023 described the preparation of N-methyl-6-fluorotryptophan derivatives, demonstrating ongoing interest in this chemical space. The synthesis of these compounds required sophisticated multi-step procedures, highlighting the technical complexity involved in creating precisely substituted fluorinated indoles.

Position Within Tryptamine Derivative Chemical Space

The compound this compound occupies a distinctive position within the broader tryptamine derivative chemical space, characterized by its unique substitution pattern that differentiates it from classical tryptamine structures. Traditional tryptamine derivatives typically feature substitutions at the 3-position of the indole ring with an ethylamine side chain, whereas this compound presents a methanamine substituent at the 2-position of the indole core.

Comparative analysis with related fluorinated tryptamine derivatives reveals structural distinctions that influence chemical properties and potential biological activities. The compound 2-(5-fluoro-1H-indol-3-yl)-N-methylethanamine, for instance, maintains the classical 3-position substitution pattern with fluorine placed at the 5-position of the indole ring. In contrast, this compound features dual substitutions on the indole ring (fluorine at position 6 and methyl at position 7) combined with the unconventional 2-position attachment of the methylamine chain.

Research into tryptamine derivative structure-activity relationships has demonstrated the profound impact of substitution patterns on molecular properties. Studies examining indole-based compounds for anti-neurodegenerative applications have revealed that modifications at various positions of the indole ring system can dramatically alter receptor binding profiles and pharmacological activities. The 6-fluoro substitution in this compound aligns with research showing that fluorine incorporation at this position can enhance certain biological activities while potentially reducing others.

Investigation of fluorinated tryptamine derivatives in antimicrobial research has shown that structural modifications, including fluorine substitution and side chain alterations, can influence biological activity profiles. Research published in 2019 identified tryptamine derivatives capable of disarming antibiotic resistance, with variations in indole ring substitution patterns affecting their efficacy. The unique substitution pattern of this compound positions it as a structurally distinct entity within this research domain.

| Structural Feature | This compound | Related Compound Comparison |

|---|---|---|

| Indole Substitution Position | 2-position | 3-position (classical tryptamines) |

| Fluorine Position | 6-position | 5-position (common alternative) |

| Additional Ring Substitution | 7-methyl | Often unsubstituted |

| Side Chain Length | Methanamine (1 carbon) | Ethylamine (2 carbons) typical |

Significance in Neurochemical Research

The significance of this compound in neurochemical research stems from its structural characteristics that position it within the broader context of compounds affecting neurotransmitter systems. Fluorinated indole derivatives have demonstrated particular relevance in neurochemical investigations due to their ability to interact with serotonergic pathways and related neurotransmitter systems. The incorporation of fluorine atoms into indole structures can significantly alter binding affinities and selectivities for various neuroreceptors, making such compounds valuable tools for neurobiological research.

Research into fluorinated tryptamine derivatives has revealed their potential as research tools for understanding serotonin receptor function and neurotransmitter dynamics. Studies of related compounds, such as 5-fluorotryptamine, have shown that fluorine substitution can modify receptor binding profiles while maintaining structural similarity to endogenous neurotransmitters. The compound 5-fluorotryptamine exhibited affinity for serotonin 5-hydroxytryptamine receptors with binding constants in the nanomolar range, demonstrating the potential for fluorinated derivatives to serve as selective research probes.

The development of fluorinated tryptophan derivatives for positron emission tomography applications highlights the broader significance of fluorinated indole compounds in neurochemical research. Work published in 2023 demonstrated the successful preparation of N-methyl-6-fluorotryptophan and related compounds specifically designed for neuroimaging applications. These compounds required sophisticated synthetic approaches and yielded radiochemical products with high purity and specific activity suitable for in vivo studies.

Contemporary research into indole-based compounds for neurodegenerative disease applications has emphasized the importance of structural optimization in achieving desired biological activities. Studies examining 5-hydroxytryptamine receptor antagonists have shown that modifications to the indole ring system, including fluorine substitution, can enhance receptor selectivity and improve pharmacological profiles. The compound this compound represents a unique structural variant that may offer distinct advantages in neurochemical research applications.

Investigation of tryptamine derivatives in biological systems has revealed complex structure-activity relationships that influence their neurochemical properties. Research published in 2021 examining oleanolic acid-tryptamine conjugates demonstrated how structural modifications to tryptamine derivatives could alter their biological activities and cellular targets. The unique substitution pattern of this compound provides opportunities for investigating novel structure-activity relationships within neurochemical research contexts.

属性

IUPAC Name |

1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2/c1-7-10(12)4-3-8-5-9(6-13-2)14-11(7)8/h3-5,13-14H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUZSTOUMUHQFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC(=C2)CNC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629556 | |

| Record name | 1-(6-Fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883531-68-8 | |

| Record name | 1-(6-Fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine, a compound with the molecular formula C11H13FN2, has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies surrounding this compound.

- Molecular Weight : 192.24 g/mol

- CAS Number : 883531-68-8

- Structure : The compound features an indole ring system substituted with a fluorine atom and a methyl group, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various contexts, particularly in cancer research and neuropharmacology. Here are some key findings:

Anticancer Activity

This compound has shown promising anticancer properties, particularly against resistant cancer cell lines. In one study, derivatives of indole compounds were tested for their ability to inhibit the growth of oxaliplatin-resistant metastatic colorectal cancer (mCRC) cells. The compound exhibited significant cytotoxicity, leading to G2/M phase cell cycle arrest and downregulation of cyclin B1 expression .

| Compound | Cell Line | GI50 Value (µM) | Mechanism |

|---|---|---|---|

| FC116 (related derivative) | HCT-116/L (resistant) | Lower than standard therapies | Microtubule interaction |

| This compound | Various cancer lines | Not specified | Induction of apoptosis |

Neuropharmacological Effects

Research indicates that compounds similar to this compound may influence neurotransmitter systems. The indole structure is known for its interactions with serotonin receptors, suggesting potential applications in treating mood disorders .

The mechanisms underlying the biological activities of this compound involve:

- Microtubule Disruption : Similar compounds have been shown to bind to tubulin, disrupting microtubule dynamics, which is critical in cancer cell division.

- Cell Cycle Arrest : Induction of G2/M phase arrest prevents cancer cells from proliferating.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental setups:

- In Vivo Studies : In animal models, treatment with related indole derivatives led to significant tumor reduction compared to controls. For instance, a study demonstrated a 78% reduction in tumor size at a dosage of 3 mg/kg .

- Combination Therapies : The compound showed enhanced efficacy when used in combination with established chemotherapeutics like oxaliplatin, suggesting potential for synergistic effects in treatment regimens .

相似化合物的比较

Comparison with Structural Analogues

Table 1: Key Structural and Molecular Comparisons

Positional Isomers and Functional Group Variations

(a) 1-(6-Fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine

- Structure : The side chain is at the 3-position instead of 2, and the amine is dimethylated (vs. N-methyl in the target compound).

- Dimethylation increases lipophilicity but may hinder hydrogen bonding .

(b) 1-(5-Fluoro-1H-indol-3-yl)-N-methylmethanamine (Q8I)

Substituent Modifications

(a) 1-(7-Methyl-1H-indol-2-yl)-N-methylmethanamine

- Structure : Lacks the 6-fluoro group present in the target compound.

(b) 1-(1H-Indol-2-yl)-N-methylmethanamine

- Implications : Demonstrates the additive effects of fluorine and methyl groups in the target compound. The unsubstituted derivative likely exhibits lower receptor affinity and faster metabolic clearance .

准备方法

Example Procedure for Intermediate Preparation

| Yield | Reaction Conditions | Experimental Operation |

|---|---|---|

| 2.4 g | Diethylaluminum chloride (1 M in hexane, 22 mL, 22 mmol) added dropwise at 0 °C to 5-fluoro-7-methyl-1H-indole (1.62 g, 10.9 mmol) in dichloromethane (45 mL). After 30 min at 0 °C, 2-(4-fluoro-2-methoxyphenyl)acetyl chloride (3.3 g, 16.3 mmol) in dichloromethane (30 mL) added slowly at 0 °C. Stirred 3 h at 0 °C. | After reaction, 1 N Rochelle salt solution (75 mL) added, stirred overnight at room temperature. Precipitate filtered, partitioned between ethyl acetate and 1 N HCl. Organic phase washed with 1 N HCl and brine, dried over MgSO4, filtered, concentrated. Residue taken up in minimum ethyl acetate, precipitate filtered to yield 2-(4-fluoro-2-methoxyphenyl)-1-(5-fluoro-7-methyl-1H-indol-3-yl)ethanone (2.4 g). |

This procedure demonstrates the use of diethylaluminum chloride as a Lewis acid catalyst to facilitate acylation at the indole ring, followed by workup to isolate a key ketone intermediate.

Functionalization at the 2-Position of Indole

The 2-position functionalization to introduce the methanamine group typically involves nucleophilic substitution or reductive amination strategies. For related indole derivatives, reductive amination of the corresponding 2-formyl or 2-keto intermediates with methylamine or methylamine equivalents is a common approach.

A general synthetic approach adapted from related indolylmethanamine syntheses involves:

- Formation of the 2-indolyl ketone or aldehyde intermediate.

- Reaction with methylamine or N-methylamine under reductive amination conditions using sodium borohydride or other reducing agents.

- Purification by column chromatography or crystallization.

N-Methylation of Methanamine Side Chain

The N-methylation to form N-methylmethanamine can be achieved by:

- Direct methylation of the primary amine using methyl iodide or methyl sulfate under basic conditions.

- Reductive amination with formaldehyde and a reducing agent (e.g., sodium cyanoborohydride).

- Catalytic hydrogenation methods using transfer hydrogenation with formaldehyde and palladium or platinum catalysts under mild heating.

Detailed Research Findings and Optimization

Literature on related indole derivatives and FTO inhibitors (which share similar indole amine scaffolds) provides insights into optimizing these reactions:

- Use of diethylaluminum chloride as a Lewis acid catalyst improves regioselectivity and yield in acylation steps.

- Reductive amination conditions using sodium borohydride or catalytic hydrogenation provide high yields of N-methylated amines with minimal side reactions.

- Transfer hydrogenation conditions employing formaldehyde, palladium on charcoal, and mild heating (90-95 °C) in aqueous acidic media enable efficient N-methylation without overalkylation or decomposition.

- Purification by liquid-liquid extraction followed by drying over magnesium sulfate and chromatographic methods ensures high purity of intermediates and final products.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Acylation of substituted indole | 5-fluoro-7-methyl-1H-indole, diethylaluminum chloride (1 M in hexane), acyl chloride, CH2Cl2, 0 °C | ~2.4 g intermediate; high regioselectivity |

| 2 | Formation of 2-indolyl ketone/aldehyde | Controlled oxidation or acylation | Intermediate for amination |

| 3 | Reductive amination | Methylamine or N-methylamine, NaBH4 or catalytic hydrogenation | Efficient conversion to methanamine |

| 4 | N-methylation | Formaldehyde, Pd/C catalyst, transfer hydrogenation, mild heat | High purity N-methylmethanamine |

常见问题

Basic Research Questions

Q. What are the key structural features of 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine, and how do they influence its reactivity?

- The compound contains a fluoro group at the 6-position and a methyl group at the 7-position on the indole ring, with an N-methylmethanamine side chain. The fluorine atom introduces electronegativity and steric effects, enhancing dipole interactions and metabolic stability, while the methyl group modulates steric bulk and lipophilicity. These features are critical for optimizing binding to hydrophobic pockets in biological targets .

- Methodological Insight : Use computational tools (e.g., DFT calculations) to map electrostatic potential surfaces and assess steric hindrance. Pair with NMR spectroscopy to confirm substituent positioning .

Q. What synthetic strategies are recommended for preparing this compound?

- A plausible route involves:

Indole core synthesis : Cyclization of substituted phenylhydrazines with ketones or aldehydes under Fischer indole conditions.

Fluorination : Late-stage fluorination via electrophilic substitution (e.g., Selectfluor®) or transition-metal-catalyzed C–H activation .

Amine functionalization : Reductive amination of indole-2-carbaldehyde intermediates with methylamine, followed by purification via chiral chromatography to resolve enantiomers if needed .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Contradictions in activity (e.g., varying IC₅₀ values in kinase assays) may arise from differences in assay conditions (e.g., ATP concentration, pH) or cellular models.

- Methodological Approach :

- Standardize assays using a reference inhibitor (e.g., staurosporine for kinase studies).

- Validate target engagement via biophysical methods (e.g., SPR or ITC) to measure binding kinetics directly .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or amine) on the methanamine side chain to improve solubility without compromising target affinity.

- Prodrug Design : Mask the amine group as a carbamate or acyloxyalkyl derivative to enhance membrane permeability, with enzymatic cleavage in target tissues .

- In Vivo Validation : Use pharmacokinetic profiling (plasma half-life, Cₘₐₓ) in rodent models to correlate structural modifications with bioavailability .

Q. How do steric and electronic effects of the 6-fluoro and 7-methyl groups impact binding to serotonin receptors?

- The 6-fluoro group enhances π-stacking with aromatic residues (e.g., Trp in 5-HT receptors), while the 7-methyl group restricts rotational freedom, stabilizing the indole core in a bioactive conformation.

- Experimental Design :

- Perform mutagenesis studies on receptor binding pockets to identify critical residues.

- Compare binding affinities of fluorinated/methylated analogs via radioligand displacement assays .

Data Analysis & Experimental Design

Q. What analytical techniques are essential for characterizing this compound’s purity and stability?

- Purity Assessment : HPLC-MS with a C18 column (acetonitrile/water gradient) to detect impurities ≤0.1%.

- Stability Profiling : Accelerated stability studies (40°C/75% RH for 4 weeks) to monitor degradation products via LC-MS and NMR .

Q. How can researchers validate target specificity in complex biological matrices?

- Chemical Proteomics : Use a biotinylated analog of the compound for pull-down assays coupled with mass spectrometry to identify off-target interactions.

- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target proteins in lysates or live cells to confirm engagement .

Contradictions & Limitations

Q. Why do some studies report low cytotoxicity while others indicate off-target effects?

- Discrepancies may stem from cell line-specific expression of metabolizing enzymes (e.g., CYP450) or variations in assay endpoints (e.g., apoptosis vs. proliferation).

- Mitigation Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。